4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of bromophenyl, thiazole, pyrimidine, and pyrrol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is achieved by reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form 4-(4-bromophenyl)-1,3-thiazole-2-amine . This intermediate is then subjected to further reactions to introduce the pyrimidine and pyrrol moieties, often involving condensation and cyclization reactions under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents such as ethanol, methanol, and dichloromethane. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and specific pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-1,3-thiazole-2-amine: Shares the thiazole and bromophenyl moieties but lacks the pyrimidine and pyrrol components.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains the thiazole and bromophenyl moieties with a chloroacetamide group instead of the pyrimidine and pyrrol components.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Features the pyrimidine and benzene moieties but lacks the thiazole and pyrrol components.
Uniqueness
The uniqueness of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical reactivity and biological activity. This structural complexity allows for diverse applications and the exploration of new scientific frontiers.
Properties
Molecular Formula |
C19H17BrN6OS |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H17BrN6OS/c20-13-4-2-12(3-5-13)14-11-28-18(25-14)16-15(27)10-26(17(16)21)9-8-24-19-22-6-1-7-23-19/h1-7,11,21,27H,8-10H2,(H,22,23,24) |
InChI Key |
DYQVRHOWZFFPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCNC2=NC=CC=N2)C3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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